(3R)-Hydrangel 8-O-glucoside pentaacetate
CAS No.: 113270-98-7
Cat. No.: VC0240272
Molecular Formula: C31H32O14
Molecular Weight: 628.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 113270-98-7 |
---|---|
Molecular Formula | C31H32O14 |
Molecular Weight | 628.6 g/mol |
IUPAC Name | [3,4,5-triacetyloxy-6-[[3-(4-acetyloxyphenyl)-1-oxo-3,4-dihydroisochromen-8-yl]oxy]oxan-2-yl]methyl acetate |
Standard InChI | InChI=1S/C31H32O14/c1-15(32)38-14-25-27(40-17(3)34)28(41-18(4)35)29(42-19(5)36)31(45-25)44-23-8-6-7-21-13-24(43-30(37)26(21)23)20-9-11-22(12-10-20)39-16(2)33/h6-12,24-25,27-29,31H,13-14H2,1-5H3 |
SMILES | CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC3=C2C(=O)OC(C3)C4=CC=C(C=C4)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES | CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC3=C2C(=O)OC(C3)C4=CC=C(C=C4)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Appearance | Powder |
Introduction
Chemical Properties
Molecular Structure and Formula
(3R)-Hydrangel 8-O-glucoside pentaacetate possesses a complex molecular structure characterized by the IUPAC name [3,4,5-triacetyloxy-6-[[3-(4-acetyloxyphenyl)-1-oxo-3,4-dihydroisochromen-8-yl]oxy]oxan-2-yl]methyl acetate. The molecule has a molecular formula of C31H32O14, reflecting its carbon-rich structure with multiple oxygen-containing functional groups. Its molecular weight is approximately 628.6 g/mol, placing it in the medium-sized molecule category among bioactive compounds. The compound features a dihydroisocoumarin core structure with a glucoside moiety attached at the 8-position through a glycosidic bond. The five acetate groups are distributed across the molecule, with four attached to the glucose portion and one to the phenyl ring. These structural features contribute significantly to the compound's chemical reactivity and biological properties, as the acetate groups can undergo hydrolysis in biological systems, potentially releasing the parent glucoside compound.
Chemical Reactivity
The chemical reactivity of (3R)-Hydrangel 8-O-glucoside pentaacetate is primarily centered on the hydrolysis potential of its acetate groups. In the presence of water, especially under acidic or basic conditions, these acetate groups can be removed sequentially, yielding intermediates with fewer acetate groups and ultimately the parent (3R)-Hydrangel 8-O-glucoside compound. This hydrolysis process is significant in biological systems where esterases may catalyze the reaction, potentially affecting the compound's bioavailability and pharmacokinetic profile. Additionally, the compound can participate in various oxidation and reduction reactions typical of glycosides, particularly at the dihydroisocoumarin moiety. These reaction pathways are essential to understanding both the compound's metabolic fate in biological systems and its potential for chemical modifications in synthetic applications.
Synthesis and Production Methods
Laboratory Synthesis Approaches
The laboratory synthesis of (3R)-Hydrangel 8-O-glucoside pentaacetate primarily involves the acetylation of the parent compound, (3R)-Hydrangel 8-O-glucoside. This process typically employs acetic anhydride as the acetylating agent, which introduces acetyl groups onto the hydroxyl groups of the glucose unit. The reaction is commonly conducted in the presence of a base catalyst such as pyridine, which facilitates the acetylation process by activating the hydroxyl groups for nucleophilic attack on the acetic anhydride. Temperature control is critical during this reaction to ensure selective acetylation without degradation of the sensitive glycosidic bond. The progress of the reaction can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Following the reaction completion, the product is typically isolated through extraction procedures, followed by purification techniques such as column chromatography to obtain the pure pentaacetate derivative.
Industrial Production Methods
Industrial production methods for (3R)-Hydrangel 8-O-glucoside pentaacetate mirror the laboratory techniques but are scaled up for efficiency and yield maximization. These processes typically employ industrial-grade reagents and advanced purification methods such as automated chromatography systems or crystallization techniques. The industrial synthesis begins with the extraction and isolation of hydrangenol from Hydrangea macrophylla plant material, followed by glucosidation to form the 8-O-glucoside. The subsequent acetylation step is performed in large reaction vessels with precise temperature and pH control to ensure complete conversion to the pentaacetate form. Quality control measures throughout the production process include HPLC analysis, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to confirm the identity and purity of the final product. These industrial methods enable the production of sufficient quantities of the compound for commercial distribution to research institutions and pharmaceutical companies investigating its potential applications.
Biological Activities and Applications
Research Progress and Findings
Desired Concentration | For 1 mg | For 5 mg | For 10 mg |
---|---|---|---|
1 mM | 1.5909 mL | 7.9544 mL | 15.9089 mL |
5 mM | 0.3182 mL | 1.5909 mL | 3.1818 mL |
10 mM | 0.1591 mL | 0.7954 mL | 1.5909 mL |
When preparing stock solutions, it is recommended to use appropriate solvents based on the specific experimental requirements . For most applications, DMSO is suitable for preparing concentrations between 5-20 mM. Once prepared, stock solutions should be aliquoted into volumes appropriate for single-use experiments and stored at -20°C or -80°C to avoid degradation. It is important to avoid repeated freeze-thaw cycles, as these can compromise the stability of the compound. When using the stock solutions for in vivo experiments, additional considerations for formulation may be necessary, including the sequential addition of co-solvents and careful monitoring of solution clarity before proceeding to the next step in the preparation process .
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